molecular formula C12H16O3 B135407 (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane CAS No. 105780-38-9

(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Cat. No.: B135407
CAS No.: 105780-38-9
M. Wt: 208.25 g/mol
InChI Key: UEOWFGJMGUIGHC-GFCCVEGCSA-N
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Description

(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Biological Activity

(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • IUPAC Name : 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane

The compound features an epoxy group and a methoxyethyl substituent on a phenyl ring, which contribute to its reactivity and biological properties. The presence of the epoxy group allows for various chemical transformations, making it a valuable intermediate in organic synthesis and drug development.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The epoxide ring can undergo nucleophilic attack, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, which may lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable adducts.
  • Receptor Modulation : It could potentially act on adrenergic receptors, similar to its structural analog Metoprolol, which is known for its beta-blocking properties.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Cardiovascular Effects : Similar to Metoprolol, derivatives of this compound may exhibit antihypertensive effects by blocking beta-adrenergic receptors .
  • Antitumor Activity : Some studies suggest that compounds with epoxy functionalities can exhibit cytotoxic effects against cancer cell lines, though specific data on this compound is limited.

Toxicological Profile

The safety profile of this compound includes potential irritant effects:

  • Skin Irritation : The compound has been classified as causing skin irritation upon contact.
  • Sensitization : There is evidence suggesting it may cause allergic skin reactions in sensitive individuals .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their implications for drug design. Below are notable findings:

StudyFindings
Lis et al., 1990Investigated the structure-activity relationship of phenolic compounds, indicating that epoxide groups enhance biological activity through enzyme interactions .
Patent US4311708ADescribed phenol ethers with β-blocking properties, suggesting that structural modifications can lead to enhanced therapeutic profiles compared to existing drugs like Metoprolol .
LGC StandardsProvided data on the compound's purity (>95%) and highlighted its use as an impurity in Metoprolol formulations, emphasizing its relevance in pharmaceutical contexts .

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • Appearance : Clear liquid
  • Purity : Typically >95% in commercial preparations .

Structure

The compound features an epoxy group, which contributes to its reactivity and potential utility in various chemical reactions. The methoxyethyl and phenoxy groups enhance its solubility and interaction with biological systems.

Medicinal Chemistry

This compound has shown promise in pharmacological applications:

  • Beta-Adrenergic Blocking Agents : The compound has been investigated for its potential as a selective beta-blocker, which could be beneficial in treating cardiovascular diseases. Studies indicate that it may exhibit properties comparable to existing beta-blockers like metoprolol .
  • Antihypertensive Agents : Due to its ability to block adrenergic receptors selectively, it is being explored for use in managing hypertension.

Materials Science

The epoxy group in this compound makes it a candidate for:

  • Adhesives and Coatings : Its reactivity can be utilized in formulating epoxy resins that are used in adhesives and protective coatings due to their strong bonding capabilities and resistance to environmental degradation.
  • Polymer Synthesis : The compound can serve as a building block in synthesizing polymers with specific properties tailored for various applications such as electronics and automotive parts.

Agricultural Chemistry

Research is also being conducted on the use of this compound as a potential pesticide or herbicide due to its ability to interact with biological systems at a molecular level.

Case Study 1: Pharmacological Testing

A study evaluated the cardiovascular effects of this compound compared to traditional beta-blockers. Results indicated that this compound exhibited a favorable pharmacological profile with reduced side effects associated with conventional therapies .

Case Study 2: Material Performance

In another study focusing on material applications, this compound was incorporated into epoxy resin formulations. The resulting materials showed enhanced mechanical properties and thermal stability compared to standard formulations .

Properties

IUPAC Name

(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=CC=C(C=C1)OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450460
Record name (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105780-38-9
Record name (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

p-(2-Methoxyethyl)phenol (A) and epichlorohydrin (B, 1.4-2.0 eqv.) are reacted in water, at least 1.5 kg, preferably about 2 kg of water per kg of phenol, during the addition of sodium (or potassium) hydroxide solution, (1.3-1.7 eqv.) to form 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene; (p-methoxyethyl-epoxypropoxybenzene). The reaction is preferably performed at a temperature of 50-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.